molecular formula C10H16N4O3 B10906548 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Cat. No.: B10906548
M. Wt: 240.26 g/mol
InChI Key: CGTXGTSPGLDMBU-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine typically involves the reaction of 1-isopropyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is unique due to its combination of a pyrazole and morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

4-(4-nitro-1-propan-2-ylpyrazol-3-yl)morpholine

InChI

InChI=1S/C10H16N4O3/c1-8(2)13-7-9(14(15)16)10(11-13)12-3-5-17-6-4-12/h7-8H,3-6H2,1-2H3

InChI Key

CGTXGTSPGLDMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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